Ethanone, 1-(2-aminophenyl)-, oxime
Overview
Description
Ethanone, 1-(2-aminophenyl)-, oxime is an organic compound with the molecular formula C8H10N2O It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon, and an amino group is present on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-aminophenyl)-, oxime typically involves the reaction of 2’-aminoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of water and ethanol at an elevated temperature of around 60°C. The product is then purified through crystallization using solvents like dichloromethane and hexanes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-aminophenyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The amino group on the phenyl ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethanone, 1-(2-aminophenyl)-, oxime has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of indazoles and other heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against bacteria and fungi.
Industry: Utilized in the synthesis of dyes and pigments due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-aminophenyl)-, oxime involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The oxime group can chelate with metal ions, facilitating various biochemical interactions. Additionally, the amino group on the phenyl ring can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2’-Aminoacetophenone: A precursor in the synthesis of Ethanone, 1-(2-aminophenyl)-, oxime.
1-(3-((E)-(2-hydroxybenzylidene)amino)phenyl)ethanone oxime: A similar oxime derivative with antimicrobial properties.
Uniqueness
This compound is unique due to its dual functional groups (oxime and amino), which provide versatility in chemical reactions and potential applications. Its ability to form stable metal complexes and participate in various biochemical interactions makes it a valuable compound in research and industry.
Properties
IUPAC Name |
N-[1-(2-aminophenyl)ethylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMSBMAMUDEZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383960 | |
Record name | Ethanone, 1-(2-aminophenyl)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4964-49-2 | |
Record name | Ethanone, 1-(2-aminophenyl)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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